molecular formula C16H11N5O6 B12014608 2-Methyl-3-nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide

2-Methyl-3-nitro-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide

Cat. No.: B12014608
M. Wt: 369.29 g/mol
InChI Key: QZUMZFJYOOQJEZ-UHFFFAOYSA-N
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Description

2-METHYL-3-NITRO-N’-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)BENZOHYDRAZIDE is a complex organic compound with the molecular formula C16H11N5O6 and a molecular weight of 369.296 g/mol . This compound is notable for its unique structure, which includes both nitro and indole moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-3-NITRO-N’-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)BENZOHYDRAZIDE typically involves the reaction of 2-methyl-3-nitrobenzoic acid with hydrazine derivatives under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous monitoring of reaction parameters, and purification techniques such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-3-NITRO-N’-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while oxidation can produce nitroso derivatives .

Mechanism of Action

The mechanism of action of 2-METHYL-3-NITRO-N’-(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s nitro and indole moieties play a crucial role in its biological activity. For instance, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole moiety is known to interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Properties

Molecular Formula

C16H11N5O6

Molecular Weight

369.29 g/mol

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C16H11N5O6/c1-8-10(3-2-4-13(8)21(26)27)15(22)19-18-14-11-7-9(20(24)25)5-6-12(11)17-16(14)23/h2-7,17,23H,1H3

InChI Key

QZUMZFJYOOQJEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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